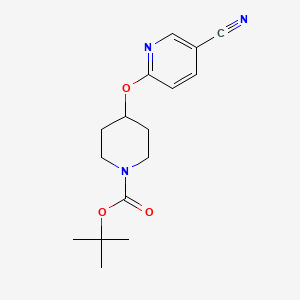

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate is an organic compound with the molecular formula C16H21N3O3. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a piperidine ring and a cyanopyridine moiety, making it a valuable intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 5-cyanopyridine-2-ol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified using standard techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Reaction Conditions and Yield

| Reactant A | Reactant B | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | 6-chloro-nicotinonitrile | NaH | DMF | 20°C → 50°C → 60°C | 85 min + overnight | 94% |

Mechanistic Insights :

-

Sodium hydride deprotonates the hydroxyl group of the piperidine derivative, generating a strong nucleophile.

-

The alkoxide attacks the electron-deficient C2 position of 6-chloro-nicotinonitrile, displacing the chloride .

-

The tert-butyl ester remains intact under these conditions, serving as a protecting group for the piperidine nitrogen .

Functional Group Reactivity

While specific transformations of this compound are not extensively documented in the provided sources, its functional groups suggest potential reactivity:

tert-Butyl Ester Deprotection

The tert-butyl carbamate (Boc) group is typically cleaved under acidic conditions (e.g., HCl or TFA) to yield the corresponding piperidine amine. For example:

This reaction is critical for generating free amines in drug discovery .

Cyano Group Transformations

The electron-deficient cyano group on the pyridine ring may undergo:

-

Reduction to a primary amine using LiAlH or catalytic hydrogenation.

-

Hydrolysis to a carboxylic acid under strongly acidic or basic conditions .

Comparative Reactivity of Structural Analogs

Though direct data on this compound’s reactivity is limited, related piperidine derivatives exhibit the following trends:

Key Research Findings

-

Synthetic Efficiency : The 94% yield in the nucleophilic substitution step highlights optimized conditions for scale-up .

-

Thermal Stability : The tert-butyl ester and cyano group remain stable at temperatures up to 60°C, as evidenced by the reaction’s success under heating .

-

Purification : Chromatography on silica gel or SCX columns is effective for isolating the product .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate as an anticancer agent. The following points summarize its efficacy:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its role as a cytotoxic agent. For example, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin.

- Dose-Dependent Efficacy : In vitro assays revealed that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation at nanomolar concentrations.

Immunomodulatory Effects

The immunomodulatory potential of this compound has also been investigated:

- PD-L1 Inhibition : It has been identified as a potential inhibitor of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Studies involving mouse splenocytes exposed to recombinant PD-L1 showed that the compound could significantly restore immune function at specific concentrations.

- Enhancement of Immune Responses : In experimental setups, it was observed that piperidine derivatives could enhance the activity of immune cells against tumor cells, indicating its potential use in immunotherapeutic strategies.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines; significant cytotoxicity against FaDu cells | |

| Immunomodulation | Inhibits PD-L1 pathway; enhances immune cell activity | |

| Dose Response | Exhibits dose-dependent cytotoxicity with nanomolar IC50 values |

Case Study 1: PD-L1 Inhibition

A detailed investigation into the biological activity of piperidine derivatives, including this compound, was conducted. The study utilized rescue assays to evaluate immune responses in mouse splenocytes. Results indicated that this compound effectively restored immune function, suggesting its application as a PD-L1 inhibitor in cancer therapy.

Case Study 2: Cytotoxicity in Cancer Cells

In another study focused on various cancer cell lines, this compound demonstrated significant dose-dependent cytotoxicity. The findings aligned with those from other research on similar piperidine compounds, reinforcing its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

- Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate

- Tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring and a cyanopyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate (CAS No. 194668-38-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological effects and mechanisms of action.

- Molecular Formula : C16H21N3O3

- Molar Mass : 303.36 g/mol

- Structure : The compound consists of a piperidine ring substituted with a tert-butyl ester and a cyanopyridine moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-cyanopyridine with N-Boc-4-hydroxypiperidine, followed by esterification to form the final product. This method has been documented for its efficiency and yield in producing the compound suitable for biological evaluations .

Pharmacological Profile

This compound has been evaluated for various biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the release of pro-inflammatory cytokines such as IL-1β, which is crucial in inflammatory diseases .

- Cytotoxicity : The compound exhibits cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. Specific concentrations have shown significant inhibition of cell proliferation .

- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of pyroptosis, a form of programmed cell death associated with inflammation. This is achieved by blocking the activation of caspase-1, which is responsible for processing pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- A study reported that at a concentration of 10 µM, this compound inhibited IL-1β release by approximately 19% .

- Another research highlighted that the compound's structure allows it to interact with cellular targets involved in inflammatory pathways, potentially leading to a reduction in inflammatory responses .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 4-(5-cyanopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-8-6-13(7-9-19)21-14-5-4-12(10-17)11-18-14/h4-5,11,13H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFLLMBRVSEWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.